2-(Benzyloxy)ethanamine oxalate

Description

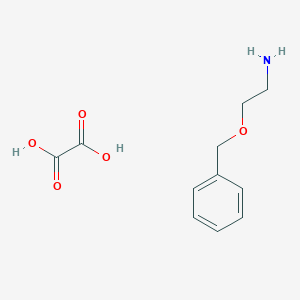

2-(Benzyloxy)ethanamine oxalate is the oxalic acid salt of 2-(benzyloxy)ethanamine, a primary amine with a benzyl ether substituent. The compound’s structure comprises a two-carbon chain (ethanamine) linked to a benzyloxy group (C₆H₅CH₂O-). Its molecular formula is C₉H₁₃NO·C₂H₂O₄, with a molecular weight of 151.21 g/mol (free base) + 90.03 g/mol (oxalate) = 241.24 g/mol . Key properties include:

- SMILES: NCCOCc1ccccc1

- IUPAC Name: 2-benzyloxyethanamine oxalate

- Purity: Typically >95% (HPLC) as a research chemical .

- Storage: Stable at +4°C in anhydrous conditions .

The oxalate salt enhances water solubility compared to the free base, making it suitable for pharmaceutical or synthetic applications. It is commonly used as an intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles or modified phenethylamine derivatives .

Properties

IUPAC Name |

oxalic acid;2-phenylmethoxyethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.C2H2O4/c10-6-7-11-8-9-4-2-1-3-5-9;3-1(4)2(5)6/h1-5H,6-8,10H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODRGQFXOTYWNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCN.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Benzyloxy)ethanamine can be synthesized by reacting benzyl alcohol with ethylamine under appropriate reaction conditions. This reaction can be carried out under either alkaline or acidic conditions . The product, 2-(benzyloxy)ethanamine, is then reacted with oxalic acid to form 2-(benzyloxy)ethanamine oxalate.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis of the intermediate 2-(benzyloxy)ethanamine followed by its reaction with oxalic acid. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)ethanamine oxalate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce primary amines.

Scientific Research Applications

2-(Benzyloxy)ethanamine oxalate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound’s potential biological activities make it a subject of study in biochemical research.

Medicine: It is explored for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: The compound is used in the production of surfactants, adhesives, and antistatic agents.

Mechanism of Action

The mechanism by which 2-(benzyloxy)ethanamine oxalate exerts its effects involves its interaction with molecular targets and pathways. The benzyl group attached to the oxygen and the ethyl group attached to the nitrogen play crucial roles in its reactivity and interaction with biological molecules . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituted Phenethylamines

The table below compares 2-(benzyloxy)ethanamine oxalate with structurally related compounds, focusing on molecular features, pharmacological profiles, and applications:

Key Differences in Physicochemical Properties

- Solubility : The oxalate salt of 2-(benzyloxy)ethanamine exhibits higher aqueous solubility than its hydrochloride counterpart (e.g., 2-(benzyloxy)-1-ethanamine hydrochloride, CAS 10578-75-3) due to oxalic acid’s ionic character .

- Stability : NBOMe derivatives (e.g., 25I-NBOMe) are highly potent but thermally unstable, whereas this compound is stable under standard storage conditions .

- Synthetic Utility: Unlike psychoactive NBOMes, 2-(benzyloxy)ethanamine derivatives are primarily used in non-psychoactive applications, such as synthesizing isoquinoline alkaloids via Bischler-Napieralski reactions .

Pharmacological and Toxicological Profiles

- NBOMe Series: 25I-NBOMe and analogs bind to 5-HT₂A receptors with sub-nanomolar affinity, leading to hallucinations, seizures, and fatalities at doses >3 mg .

- Benzothiazole Derivatives : 2-(1,3-Benzothiazol-2-yl)ethanamine shows moderate antifungal activity, with (R)-enantiomers exhibiting higher potency against Candida species .

- This compound: No reported psychoactivity or receptor affinity; its oxalate salt is generally regarded as low-toxicity in laboratory settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.